![molecular formula C11H15NO2S B057439 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 4506-71-2](/img/structure/B57439.png)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2) is a bicyclic thiophene derivative with a molecular weight of 225.31 g/mol and the formula C₁₁H₁₅NO₂S. It is synthesized via the Gewald reaction, a multicomponent condensation involving cyclohexanone, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or diethylamine) in ethanol . This method yields up to 85% of the product as a yellow crystalline solid with a melting point of 117–118°C . The compound exhibits moderate lipophilicity (LogP: 3.3) and a polar surface area of 80.6 Ų, influencing its pharmacokinetic properties .
Structurally, it features a tetrahydrobenzo[b]thiophene core with an amino group at position 2 and an ethoxycarbonyl group at position 2. This scaffold serves as a versatile intermediate for synthesizing heterocyclic derivatives with applications in medicinal chemistry, particularly in anticancer and antimicrobial research .
Preparation Methods
Classical Gewald Reaction Methodology
The Gewald reaction, first reported in 1965, remains the cornerstone for synthesizing 2-aminothiophene derivatives. For ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, the protocol involves cyclocondensation of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine or diethylamine .
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
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Knoevenagel Condensation : Cyclohexanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
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Cyclization with Sulfur : Elemental sulfur incorporates into the intermediate, facilitated by the base, yielding the tetrahydrobenzo[b]thiophene core .
Typical conditions include refluxing in ethanol or methanol for 12–24 hours at 60–80°C, achieving yields of 70–85% . For instance, a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (12 mmol) in ethanol refluxed for 18 hours produced the target compound in 82% yield .
Table 1: Classical Gewald Reaction Parameters
Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cyclohexanone | 10 | Ethanol | 80 | 18 | 82 |
Ethyl cyanoacetate | 10 | Ethanol | 80 | 18 | 82 |
Sulfur | 10 | Ethanol | 80 | 18 | 82 |
Morpholine | 12 | Ethanol | 80 | 18 | 82 |
Catalytic Gewald Synthesis Using Piperidinium Borate
Recent advances have introduced catalytic systems to reduce stoichiometric base requirements. Piperidinium borate (Pip Borate), a conjugate acid-base pair, enables efficient catalysis at 5 mol% loading . This method enhances atom economy and simplifies purification.
Protocol and Performance
In a representative procedure, cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and Pip Borate (0.5 mmol) were stirred in toluene at 90°C for 6 hours, yielding 87% of the product . The catalyst facilitates both Knoevenagel condensation and sulfur cyclization, with recyclability up to five cycles without significant activity loss .
Table 2: Catalytic vs. Classical Gewald Synthesis
Parameter | Classical Method | Catalytic Method |
---|---|---|
Catalyst Loading | 120 mol% (base) | 5 mol% (Pip Borate) |
Reaction Time | 18 h | 6 h |
Yield | 82% | 87% |
Solvent | Ethanol | Toluene |
Industrial-Scale Production Techniques
Industrial processes prioritize scalability and cost-efficiency. Batch and continuous-flow systems have been optimized for high-volume synthesis.
Batch Reactor Optimization
A pilot-scale study using a 50 L reactor demonstrated that maintaining a temperature gradient (70–85°C) and gradual sulfur addition improved yield to 88% . Post-reaction crystallization from ethanol/ethyl acetate (3:1) afforded 99% purity .
Continuous-Flow Systems
Microreactor technology reduces reaction time to 2 hours by enhancing heat and mass transfer. A prototype system processing 10 kg/day achieved 90% yield with 98% purity, underscoring its potential for large-scale API manufacturing .
Advanced Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity and purity.
Spectroscopic Validation
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IR Spectroscopy : Key peaks include N-H stretch (3360 cm⁻¹), ester C=O (1695 cm⁻¹), and aromatic C-S (680 cm⁻¹) .
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¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (m, 4H, cyclohexyl CH₂), 4.15 (q, 2H, OCH₂), 6.80 (s, 2H, NH₂) .
Purity Optimization
Recrystallization from ethanol/ethyl acetate (3:1) elevates purity from 95% to 99%, while reverse-phase HPLC (MeCN:H₂O gradient) resolves trace impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Cyclization: The compound can cyclize to form different heterocyclic structures, such as benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Cyclization: Ethyl isothiocyanate is commonly used for cyclization reactions.
Acylation: Chloroacetyl chloride and triethylamine in dichloromethane (DCM) are typical reagents.
Nucleophilic Substitution: Various alkylating agents can be used to introduce different substituents at the amino group.
Major Products
Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one: Formed through cyclization with ethyl isothiocyanate.
Acylated Derivatives: Formed through acylation with chloroacetyl chloride.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of thienopyrimidine derivatives, which have shown anti-inflammatory and anticancer activities
Dye Chemistry: The compound is a precursor for the synthesis of azo dyes and tetrahydrobenzo[b]thiophene dyes.
Biological Studies: It has been evaluated for its antimicrobial, antioxidant, and anticorrosion activities.
Cancer Research: The compound and its derivatives have been studied for their potential as apoptosis-inducing agents in breast cancer.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways, leading to programmed cell death.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of bacterial and fungal cells.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Functional Modifications
Table 1: Key Derivatives and Their Modifications
Pharmacological Activity
Anticancer Activity
- Parent Compound : Demonstrates apoptosis-inducing effects in breast cancer models (MCF-7 cells) via caspase-3 activation .
- S8 Derivative : Exhibits superior cytotoxicity against A-549 lung cancer cells compared to adriamycin, attributed to the electron-withdrawing p-Br group enhancing cellular uptake .
Antimicrobial Activity
- Pyrazoline Derivatives : Modified with pyrimidine units exhibit selective PI3Kα inhibition, highlighting the scaffold’s adaptability for kinase-targeted therapies .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Metabolic Stability : The parent compound’s ester group may render it susceptible to hydrolysis, whereas methyl substitution (e.g., 6-methyl derivative) could improve metabolic stability .
Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 4506-71-2) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of the tetrahydrobenzo[b]thiophene scaffold. This reaction has been optimized to yield compounds with high purity and efficiency .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties:
- Microtubule Depolymerization : At a concentration of 10 µM, this compound caused significant microtubule depolymerization, which is crucial for its antiproliferative effects against various cancer cell lines .
- IC Values : The compound showed an IC of approximately 19 nM in the MDA-MB-435 cancer cell line, indicating potent antiproliferative activity .
- NCI Cancer Cell Line Panel : Evaluation against the NCI-60 cancer cell line panel revealed a GI of ~10 nM across multiple cancer types, outperforming several lead compounds in potency .
Antimicrobial Activity
Studies have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the amino group at the 2-position and the carboxylate moiety significantly contribute to the compound's biological efficacy .
Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | IC ~19 nM in MDA-MB-435 | |
Microtubule Depolymerization | Significant at 10 µM | |
Antimicrobial | Effective against multiple strains |
Case Studies
- Anticancer Efficacy : In a comparative study involving various thiophene derivatives, this compound was found to be one of the most potent compounds for both microtubule depolymerization and inhibition of cancer cell proliferation .
- Microbial Inhibition : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger antibacterial activity compared to its parent compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can its purity be optimized?
The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ketones with cyanoacetates and sulfur. For example, this compound can be hydrolyzed to its carboxylic acid derivative by refluxing with 2 M NaOH in ethanol (85% yield), followed by acidification with HCl to precipitate the product . Purity optimization involves recrystallization or reverse-phase HPLC using gradients like MeCN:H₂O (30%→100%) . Characterization via ¹H/¹³C NMR, IR, and HRMS is critical for confirming structural integrity.
Q. How is this compound utilized as a precursor for heterocyclic systems in medicinal chemistry?
The amino and ester groups enable diverse functionalization. For instance, reaction with 2-chloroethyl isocyanate in toluene under reflux forms ureido derivatives for glycoconjugate synthesis . Similarly, condensation with aldehydes or active methylene compounds (e.g., diethyl malonate) yields pyrimidine, thiazole, or fused heterocycles, which are evaluated for anticancer activity . These reactions often require inert conditions (dry N₂) and reflux in solvents like CH₂Cl₂ or toluene.
Advanced Research Questions
Q. What methodological challenges arise in synthesizing thienopyrimidine-2,4-diones from this compound, and how can they be addressed?
Attempts to annulate anthranilic esters with N-pyridyl ureas using this compound as a starting amine halted at the urea formation stage, with no traces of the desired thienopyrimidine-2,4-diones . This limitation may stem from steric hindrance or electronic effects of the tetrahydrobenzo[b]thiophene core. Alternative catalysts (e.g., polyphosphoric acid) or microwave-assisted conditions could improve cyclization efficiency.
Q. How do structural modifications of this compound influence its apoptotic activity in breast cancer models?
Derivatives like ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induce apoptosis in breast cancer cells (MCF-7) via caspase-3 activation and mitochondrial membrane depolarization. In vivo studies in xenograft models show tumor volume reduction by 40–60% at 50 mg/kg doses. Structure-activity relationship (SAR) analyses reveal that electron-withdrawing groups (e.g., cyanoacrylamides) enhance potency by stabilizing ligand-receptor interactions .
Q. What is the mechanistic basis for its antibacterial activity, and how does substituent variation alter efficacy?
Derivatives such as 2-amino-3-acyl-tetrahydrobenzothiophenes disrupt bacterial membrane integrity via pore formation, as evidenced by SYTOX Green uptake assays. Substituents like phenyl or tert-butyl groups at position 6 improve lipophilicity, enhancing Gram-positive (S. aureus) inhibition (MIC = 2–8 µg/mL). Conversely, carboxylic acid derivatives exhibit reduced activity due to poor membrane permeability .
Q. Data Contradictions and Resolution
Q. Why do some studies report high anticancer activity for derivatives while others show limited efficacy?
Discrepancies arise from structural variations and assay conditions. For example, pyridazine derivatives (e.g., compound 6) show IC₅₀ = 1.2 µM against HCT-116 colon cancer cells , whereas thieno[2,3-d]pyrimidines with lauroyl groups exhibit weaker activity (IC₅₀ > 50 µM) . These differences highlight the need for standardized cytotoxicity assays (e.g., MTT vs. ATP-based) and consistent cell line models.
Q. How does the choice of solvent impact the synthesis of metal complexes with this compound?
Complexation with Cu(II), Co(II), or Zn(II) in ethanol yields stable octahedral complexes (confirmed by UV-Vis and ESR), whereas reactions in DMSO lead to ligand displacement due to solvent coordination . Solvent polarity and donor strength must be carefully optimized to preserve the tetrahydrobenzo[b]thiophene scaffold.
Q. Methodological Tables
Table 1. Representative Derivatives and Biological Activities
Table 2. Optimal Synthesis Conditions
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYVTVLXEWMCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196372 | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4506-71-2 | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4506-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004506712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4506-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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